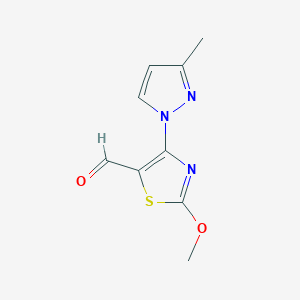
2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a thiazole ring, a pyrazole ring, and an aldehyde group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxythiazole with 3-methyl-1H-pyrazole-1-carbaldehyde under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole and pyrazole rings may interact with various biological receptors, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
- 2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-methanol
- 2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Methoxy-4-(3-methyl-1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C9H9N3O2S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
2-methoxy-4-(3-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2S/c1-6-3-4-12(11-6)8-7(5-13)15-9(10-8)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
XUVSUSSRDDZSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C2=C(SC(=N2)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
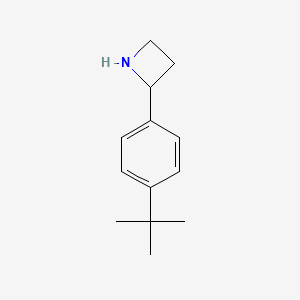
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
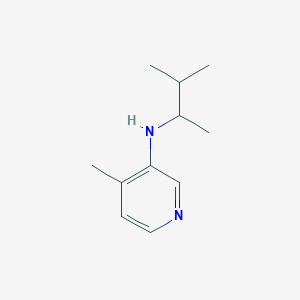

![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13305992.png)
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)

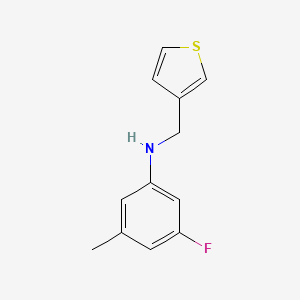
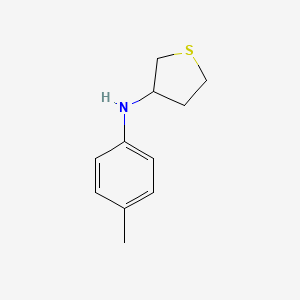
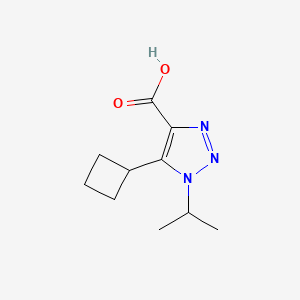
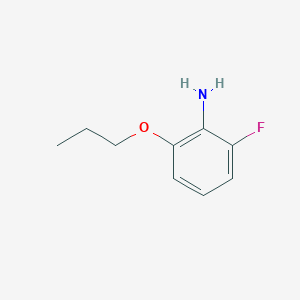
![(6AR,9R,9AS)-2,2,4,4-Tetraisopropyltetrahydro-6H-thieno[3,2-F][1,3,5,2,4]trioxadisilocin-9-OL](/img/structure/B13306027.png)
